molecular formula C24H26N2O4 B14970996 2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide

2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide

Cat. No.: B14970996
M. Wt: 406.5 g/mol
InChI Key: QYHDVYCKKNLLFI-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide is a complex organic compound that features both indole and benzodioxepin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzodioxepin intermediates, followed by their coupling through acylation and amidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is essential to achieve cost-effective and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to direct the reaction towards the desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the acetyl group can produce alcohols .

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole core and have been studied for their inhibitory activity against enzymes like α-glucosidase.

    7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound also features an indole moiety and has been investigated as a selective inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK).

Uniqueness

The uniqueness of 2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide lies in its dual structural features, combining both indole and benzodioxepin moieties. This structural combination provides a versatile platform for exploring diverse chemical reactions and biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide

InChI

InChI=1S/C24H26N2O4/c1-3-20(17-9-10-22-23(13-17)30-12-6-11-29-22)25-24(28)15-26-14-19(16(2)27)18-7-4-5-8-21(18)26/h4-5,7-10,13-14,20H,3,6,11-12,15H2,1-2H3,(H,25,28)

InChI Key

QYHDVYCKKNLLFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C

Origin of Product

United States

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